

Isogranulatimide: A Potent and Selective Chk1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isogranulatimide*

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Isogranulatimide, a marine-derived alkaloid, demonstrates notable selectivity for Checkpoint Kinase 1 (Chk1) over other kinases, positioning it as a promising candidate for cancer therapy, particularly in sensitizing p53-deficient cancer cells to DNA-damaging agents. This guide provides a comparative analysis of **isogranulatimide**'s performance against other kinases, supported by available experimental data.

Kinase Selectivity Profile of Isogranulatimide

In vitro kinase assays have been instrumental in defining the inhibitory profile of **isogranulatimide**. The compound exhibits potent inhibition of Chk1 with a half-maximal inhibitory concentration (IC50) of 0.1 μM .^[1] In a screening against a panel of 13 other protein kinases, **isogranulatimide** showed significant inhibitory activity only against Glycogen Synthase Kinase-3 β (GSK-3 β) with an IC50 of 0.5 μM .^[1] Notably, it did not inhibit Protein Kinase C beta (PKC β), a target of the broader kinase inhibitor UCN-01, which shares some structural resemblance with **isogranulatimide**.^[1] This highlights the favorable selectivity profile of **isogranulatimide**.

Comparative Inhibitory Activity of Isogranulatimide

Kinase	Isogranulatimide IC50 (μM)	UCN-01 IC50 (μM)
Chk1	0.1 ^[1]	0.007 ^[1]
GSK-3 β	0.5 ^[1]	-
PKC β	No inhibition ^[1]	0.001 ^[1]

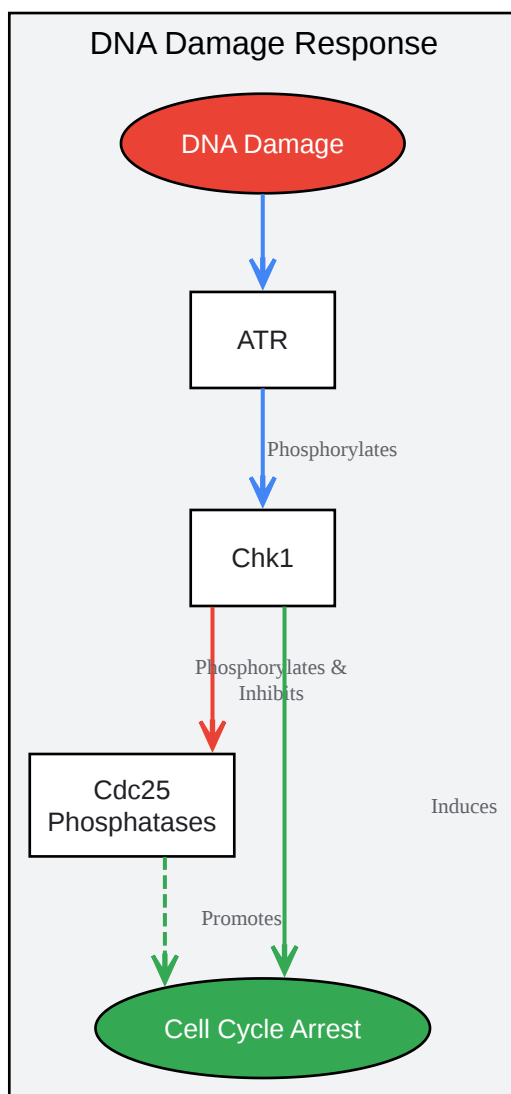
- Data not available in the cited sources.

Mechanism of Chk1 Inhibition

Structural studies have revealed that **isogranulatimide** binds to the ATP-binding pocket of the Chk1 catalytic domain.^[1] This binding is stabilized by hydrogen bonds with the backbone carbonyl oxygen of glutamate 85 and the amide nitrogen of cysteine 87.^[1] A key feature of **isogranulatimide**'s interaction with Chk1 is the interaction of its basic N15 atom with glutamate 17, which induces a conformational change in the glycine-rich loop of the kinase.^[1] This unique interaction is believed to contribute significantly to its inhibitory potency and selectivity.^[1]

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, a critical process for maintaining genomic integrity. DNA damage activates ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.



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Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **isogranulatimide** against various kinases is determined using an in vitro kinase assay. The following is a generalized protocol:

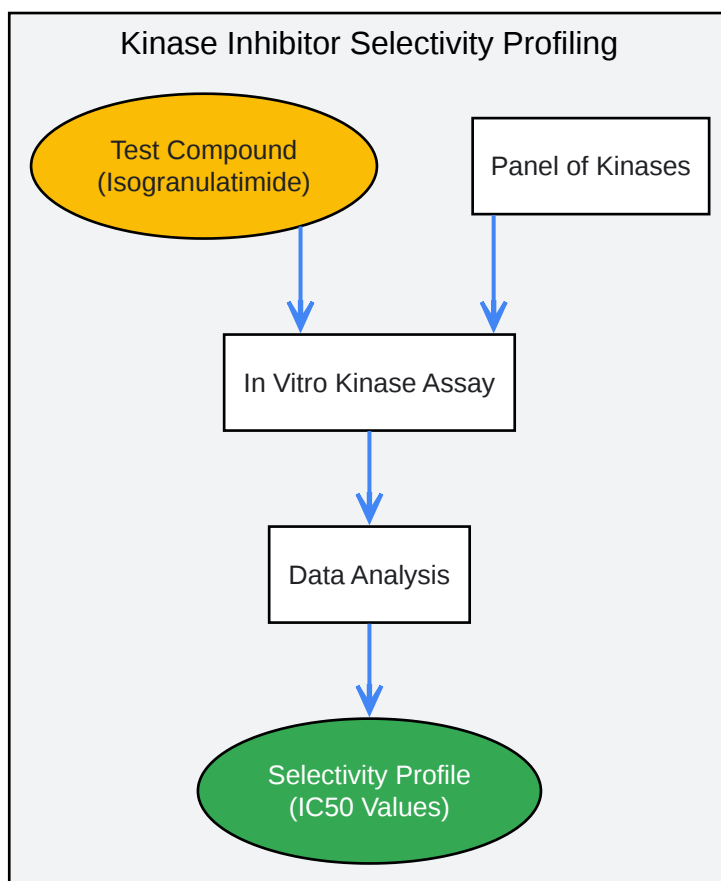
- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a peptide or protein that the kinase phosphorylates), and a kinase

buffer.

- Inhibitor Addition: **Isogranulatimide**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), often radiolabeled (e.g., [γ - ^{32}P]ATP) to allow for the detection of substrate phosphorylation.
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
- Termination of Reaction: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a membrane that binds the substrate.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography.
- IC₅₀ Determination: The percentage of kinase inhibition is calculated for each concentration of **isogranulatimide**. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like **isogranulatimide** against a panel of kinases.



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Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion

Isogranulatimide stands out as a selective inhibitor of Chk1. Its potency against Chk1, coupled with its minimal activity against a panel of other kinases, underscores its potential as a targeted therapeutic agent. Further investigation into its efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic benefits in cancer treatment.

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References

- 1. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isogranulatimide: A Potent and Selective Chk1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811538#isogranulatimide-s-selectivity-for-chk1-over-other-kinases]

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